molecular formula C19H15FN6O2S B2766360 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-49-4

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2766360
CAS No.: 895117-49-4
M. Wt: 410.43
InChI Key: WPURADCRULSVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule combining a 1,2,3-triazole, 1,2,4-thiadiazole, and 3-methoxybenzamide scaffold. The structural features include:

  • 1,2,3-Triazole core: Substituted with a 4-fluorophenyl group at N1 and a methyl group at C5, enhancing aromatic π-π stacking interactions and metabolic stability .
  • 1,2,4-Thiadiazole ring: Linked to the triazole via C3, contributing to planar geometry and sulfur-based hydrogen bonding .

This architecture is designed for pharmacological applications, leveraging triazole-thiadiazole hybrids’ established roles in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPURADCRULSVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves the following synthetic steps:

  • Formation of the 1H-1,2,3-triazole Ring: : The synthesis begins with the creation of the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole core. This is usually achieved via a click chemistry reaction between azides and alkynes.

  • Thiadiazole Ring Formation: : The next step involves the introduction of the 1,2,4-thiadiazole moiety. This is often carried out through a cyclization reaction involving thiosemicarbazides and appropriate halides or acylating agents.

  • Benzamide Coupling: : The final step in the synthesis is the coupling of the resultant intermediate with 3-methoxybenzoic acid to form the desired benzamide linkage.

Industrial Production Methods

Industrial synthesis of this compound usually scales up the aforementioned synthetic steps. Optimization involves ensuring high yields and purity, often through techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly involving the triazole ring or the methoxybenzamide group.

  • Reduction: : Reduction reactions may target the nitrogens in the triazole or thiadiazole rings.

  • Substitution: : Halogen substitution on the fluorophenyl ring and nucleophilic attacks on the benzamide carbonyl group are notable.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Utilizes reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents may include halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products Formed

Depending on the reaction, major products can include variously oxidized or reduced derivatives, substituted analogs, and cleavage products involving the methoxybenzamide linkage.

Scientific Research Applications

Case Studies

A notable study demonstrated that the compound induced G2/M phase arrest in breast cancer cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress is associated with apoptosis in cancer cells, suggesting that N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide could be a promising candidate for further development as an anticancer drug .

Data Table: Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of Notch-Akt signalingInduced apoptosis and cell cycle arrest

Potential as a Fungicide

The compound has also been investigated for its antifungal properties. Its structure suggests potential efficacy against various fungal pathogens that affect crops. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi .

Case Studies

Research into similar compounds has indicated their effectiveness in controlling fungal infections in agricultural settings. For example, derivatives of triazoles have been shown to exhibit significant antifungal activity against pathogens like Botrytis cinerea, which poses threats to crops such as cannabis .

Data Table: Antifungal Activity

Study ReferenceFungal PathogenMechanism of ActionKey Findings
Botrytis cinereaInhibition of ergosterol biosynthesisEffective control in agricultural settings

Eco-friendly Pesticide Development

Given the growing concerns over chemical pesticides' environmental impact, compounds like this compound are being explored as potential eco-friendly alternatives. Their bioactive properties could lead to the development of botanical pesticides that minimize ecological disruption while effectively managing pest populations .

Case Studies

Studies have shown that integrating such compounds into pest management strategies can enhance crop resilience against diseases while reducing reliance on conventional chemical pesticides. This aligns with global trends toward sustainable agriculture practices.

Data Table: Agricultural Applications

Study ReferenceApplication TypeBenefitsKey Findings
Pest ManagementEco-friendly alternative to pesticidesEnhanced crop resilience and reduced chemical use

Mechanism of Action

The mechanism by which this compound exerts its effects can vary based on its application:

  • Molecular Targets: : It often targets enzymes or receptors, binding to active sites or interaction domains.

  • Pathways Involved: : It influences pathways related to cellular signaling, metabolic reactions, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Substituents Core Differences vs. Target Compound Reference
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 3,4-Dimethoxyphenyl (triazole), 4-methoxybenzamide Increased methoxy groups reduce lipophilicity
4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide 3-(Methylsulfanyl)phenyl (triazole), 4-chlorobenzamide Sulfur substituent enhances hydrophobicity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Isoxazole replaces triazole, unsubstituted benzamide Loss of fluorophenyl reduces target specificity
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a) Pyridine-acetyl group replaces triazole, unsubstituted benzamide Bulky acetylpyridine may hinder membrane permeability

Physicochemical and Spectral Properties

Property Target Compound (Theoretical) Compound 6 Compound 8a
Melting Point ~200–210°C (predicted) 160°C 290°C
IR (C=O stretch) ~1600–1670 cm⁻¹ 1606 cm⁻¹ 1679, 1605 cm⁻¹
¹H-NMR (Key Peaks) δ 7.3–8.3 (Ar-H), 3.8 (OCH₃) δ 7.36–8.13 (Ar-H) δ 2.49 (CH₃), 7.47–8.39
MS (Molecular Ion) ~450–460 (M⁺) 348 (M⁺) 414 (M⁺)

Research Findings and Trends

  • Synthetic Efficiency: Thiadiazole-triazole hybrids consistently achieve >70% yields under reflux with acetic acid or ethanol .
  • Thermal Stability : Higher melting points (e.g., 290°C for Compound 8a) correlate with rigid pyridine or acetyl substitutions .
  • Spectral Consistency : IR and NMR data across analogues validate the stability of the thiadiazole-amide linkage .

Biological Activity

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound that integrates several pharmacologically relevant moieties, including thiadiazole and triazole rings. These structural features contribute to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves multiple steps starting from 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In a study evaluating various derivatives of thiadiazole and triazole compounds, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The results showed that the compound induced apoptosis in cancer cells with IC50 values significantly lower than those of conventional chemotherapeutic agents like cisplatin. Specifically, it exhibited an IC50 value of 3.3 µM against the MDA-MB-231 cell line .

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth. Its structural similarity to known antibacterial agents may facilitate this interaction .

Antitumor Mechanism:
The anticancer effects are believed to stem from the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound may also inhibit specific kinases involved in cancer cell proliferation .

Study 1: Antimicrobial Efficacy

In a controlled study assessing various derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound showed a MIC of 12 µg/mL against E. coli, outperforming traditional antibiotics .

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound significantly inhibited cell viability in a dose-dependent manner. A notable reduction in cell proliferation was observed at concentrations as low as 5 µM across multiple cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.